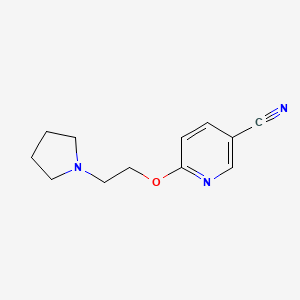

6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-pyrrolidin-1-ylethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-9-11-3-4-12(14-10-11)16-8-7-15-5-1-2-6-15/h3-4,10H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLNHLRKZYVYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 2 Pyrrolidin 1 Yl Ethoxy Nicotinonitrile

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inairitilibrary.comamazonaws.com For 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile, the primary disconnections focus on the ether linkage and the bonds forming the pyridine (B92270) ring.

Two key disconnection strategies are apparent:

C-O Ether Bond Disconnection: The most logical disconnection is at the ether bond connecting the ethoxy-pyrrolidine side chain to the nicotinonitrile core. This is a C-O bond disconnection, which corresponds to a reliable nucleophilic substitution reaction, such as the Williamson ether synthesis. amazonaws.com This approach leads to two key precursors: a 6-substituted nicotinonitrile (where the substituent is a leaving group like a halogen or a hydroxyl group) and 2-(pyrrolidin-1-yl)ethanol.

Pyridine Ring Disconnection: A more fundamental disconnection involves breaking down the nicotinonitrile ring itself. This approach considers the formation of the pyridine core from acyclic precursors, often through multicomponent reactions. scitepress.org This strategy aims to build the substituted pyridine ring in a single, convergent step.

Following the C-O disconnection strategy, the target molecule can be simplified as follows:

Target Molecule: 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile

Precursor A: 6-Hydroxynicotinonitrile (B1311003) or 6-Halonicotinonitrile (e.g., 6-Chloronicotinonitrile)

Precursor B: 1-(2-Chloroethyl)pyrrolidine or 2-(Pyrrolidin-1-yl)ethanol

These precursors are generally more readily available or can be synthesized through established methods.

Development of Novel Synthetic Routes to 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile

The forward synthesis, guided by the retrosynthetic analysis, focuses on efficiently assembling the molecule from its precursors.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.gov For the formation of the nicotinonitrile core, MCRs offer a convergent and atom-economical approach.

A common strategy for synthesizing substituted 2-aminonicotinonitriles involves the cyclization of a chalcone (B49325) derivative with malononitrile (B47326) in the presence of ammonium (B1175870) acetate. nih.gov While not a direct route to the target molecule's specific substitution pattern, this highlights the principle of building the nicotinonitrile scaffold. For instance, a one-pot reaction of an appropriate ketone, an aldehyde, and malononitrile can yield a highly functionalized pyridine ring. researchgate.net The synthesis of the 6-substituted nicotinonitrile precursor can be achieved through various methods, including the dehydration of the corresponding nicotinamide (B372718) or the reaction of a 3-bromopyridine (B30812) derivative with a cyanide source. orgsyn.org

The introduction of the ethoxy-pyrrolidine side chain is most commonly accomplished via a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide. Two primary pathways exist:

Pathway 1: The reaction of the sodium or potassium salt of 6-hydroxynicotinonitrile (formed by treating with a base like sodium hydride) with 1-(2-chloroethyl)pyrrolidine.

Pathway 2: The reaction of 6-chloronicotinonitrile with the sodium or potassium salt of 2-(pyrrolidin-1-yl)ethanol.

The choice of pathway often depends on the availability and reactivity of the starting materials. The reaction of a halopyridine with an alcohol, in the presence of a base, is a widely used method for constructing arylethers in heterocyclic chemistry. nih.gov

The efficiency of the Williamson ether synthesis for preparing 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

Base: Strong, non-nucleophilic bases are preferred to generate the alkoxide. Sodium hydride (NaH) is effective, but carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often under milder conditions.

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are ideal as they can solvate the cation of the base while not interfering with the nucleophilic alkoxide.

Temperature: The reaction temperature can be varied to optimize the rate and yield. Reactions may proceed at room temperature or require heating to 60-100 °C to achieve a reasonable rate.

Below is an interactive table illustrating a hypothetical optimization study for the reaction between 6-chloronicotinonitrile and 2-(pyrrolidin-1-yl)ethanol.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | DMF | 25 | 12 | 65 |

| 2 | NaH | DMF | 80 | 4 | 85 |

| 3 | K2CO3 | DMF | 80 | 12 | 78 |

| 4 | K2CO3 | Acetonitrile | 80 | 18 | 72 |

| 5 | Cs2CO3 | DMF | 80 | 6 | 92 |

| 6 | Cs2CO3 | Acetonitrile | 80 | 10 | 88 |

| 7 | NaH | DMSO | 80 | 4 | 82 |

The data suggests that using a stronger base like Cs₂CO₃ in a solvent like DMF at elevated temperatures can lead to higher yields and shorter reaction times.

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. researchgate.net Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. tandfonline.comnih.gov

The synthesis of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile, particularly the nucleophilic substitution step, is well-suited for microwave irradiation. tandfonline.com The use of microwave heating can significantly reduce the reaction time from several hours to just minutes. tandfonline.comresearchgate.net For example, the reaction of 6-chloronicotinonitrile with 2-(pyrrolidin-1-yl)ethanol in the presence of a base could be completed in 10-30 minutes under microwave irradiation at 100-150 °C, with yields potentially exceeding those of conventional methods. tandfonline.com These methods are considered "green" as they reduce energy consumption and often allow for the use of less hazardous solvents or even solvent-free conditions. researchgate.net

Synthesis of Structural Analogs and Derivatives of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile for SAR Studies

The synthesis of structural analogs of 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile for Structure-Activity Relationship (SAR) studies would involve systematic modifications of its core components. The primary strategies would target variations in the pyrrolidine (B122466) ring, the ethoxy linker, and the nicotinonitrile scaffold.

Modification of the Pyrrolidine Moiety:

Analogs can be generated by substituting the pyrrolidine ring with other cyclic amines to investigate the impact of ring size and heteroatom placement on biological activity.

Ring Size Variation: Replacing the five-membered pyrrolidine with four-membered azetidine, six-membered piperidine, or seven-membered azepane rings would probe the influence of steric bulk and conformational flexibility.

Substitution on the Pyrrolidine Ring: Introduction of substituents at various positions of the pyrrolidine ring can explore specific interactions with biological targets. For instance, hydroxylation, alkylation, or fluorination could alter polarity, lipophilicity, and metabolic stability.

Table 1: Proposed Analogs with Modified Cyclic Amines

| Analog Name | Starting Cyclic Amine |

| 6-(2-(Azetidin-1-yl)ethoxy)nicotinonitrile | Azetidine |

| 6-(2-(Piperidin-1-yl)ethoxy)nicotinonitrile | Piperidine |

| 6-(2-(Azepan-1-yl)ethoxy)nicotinonitrile | Azepane |

| 6-(2-(3-Hydroxypyrrolidin-1-yl)ethoxy)nicotinonitrile | 3-Hydroxypyrrolidine |

The general synthesis of these analogs would likely follow a nucleophilic substitution reaction where the desired cyclic amine displaces a leaving group on the 2-ethoxy-nicotinonitrile side chain.

Modification of the Ethoxy Linker:

The length and nature of the linker between the nicotinonitrile core and the pyrrolidine ring can be varied to optimize spatial orientation and flexibility.

Chain Length Variation: The ethoxy linker can be extended to a propoxy, butoxy, or longer alkyl chain, or shortened to a methoxy (B1213986) group. This would be achieved by using the corresponding halo-alcohols (e.g., 3-chloropropan-1-ol) in the initial etherification step.

Introduction of Rigidity: Incorporating double or triple bonds within the linker could restrict conformational freedom, which can be informative for SAR.

Modification of the Nicotinonitrile Scaffold:

Alterations to the pyridine ring can provide insights into the importance of the cyano group's position and the electronic properties of the aromatic system.

Isomeric Scaffolds: Synthesis of isomers, such as 2-(2-(pyrrolidin-1-yl)ethoxy)isonicotinonitrile or 5-(2-(pyrrolidin-1-yl)ethoxy)picolinonitrile, would elucidate the role of the nitrogen and cyano group positions.

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the electronic character of the molecule.

Preparation of Isotopically Labeled Analogs for Mechanistic Investigations

Isotopically labeled analogs of 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile are invaluable tools for mechanistic studies, such as in vitro and in vivo drug metabolism and pharmacokinetic (DMPK) studies. Common isotopes used include Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).

The synthetic strategy for isotopic labeling depends on the desired position of the label.

Deuterium Labeling: Deuterium can be incorporated by using deuterated reagents. For instance, to label the ethoxy linker, one could start with deuterated 2-chloroethanol (B45725) (Cl-CD₂-CD₂-OH). For labeling the pyrrolidine ring, deuterated pyrrolidine could be employed.

Carbon-13 Labeling: ¹³C labeling often requires a more involved synthetic sequence starting from commercially available ¹³C-labeled building blocks. For example, to label the cyano group, one could envision a synthesis route that utilizes K¹³CN.

Nitrogen-15 Labeling: ¹⁵N can be introduced into the pyridine ring by starting with a ¹⁵N-labeled pyridine precursor. Labeling the pyrrolidine nitrogen would necessitate the synthesis of ¹⁵N-pyrrolidine.

Table 2: Potential Isotopically Labeled Analogs and Precursors

| Labeled Analog | Key Labeled Precursor |

| 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile-d₄ (ethoxy chain) | 2-Chloroethanol-d₄ |

| 6-(2-(Pyrrolidin-1-yl-d₈)ethoxy)nicotinonitrile | Pyrrolidine-d₈ |

| 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotino[¹³C]nitrile | Potassium cyanide-¹³C |

| 6-(2-(Pyrrolidin-1-yl)ethoxy)[¹⁵N]nicotinonitrile (pyridine ring) | 6-Chloro[¹⁵N]nicotinonitrile |

The synthesis and purification of these labeled compounds would require careful execution and confirmation of the isotopic incorporation and position by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Transformations and Derivatization Strategies on the Core Structure

The core structure of 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile offers several sites for chemical transformations and derivatization, allowing for the creation of a library of related compounds.

Reactions of the Cyano Group:

The nitrile functionality is a versatile handle for various chemical transformations.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (6-(2-(pyrrolidin-1-yl)ethoxy)nicotinic acid) or amide (6-(2-(pyrrolidin-1-yl)ethoxy)nicotinamide).

Reduction: Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄), would yield the corresponding primary amine ( (6-(2-(pyrrolidin-1-yl)ethoxy)pyridin-3-yl)methanamine).

Cyclization Reactions: The cyano group can participate in cyclization reactions with suitable reagents to form various heterocyclic rings, such as tetrazoles (upon reaction with sodium azide).

Reactions of the Pyridine Ring:

The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The presence of the alkoxy group at the 6-position would direct substitution to the 5-position.

Nitration and Halogenation: Under controlled conditions, nitration or halogenation could introduce substituents onto the pyridine ring, further diversifying the available analogs.

Derivatization of the Pyrrolidine Ring:

While the tertiary amine of the pyrrolidine is generally stable, it can be quaternized.

Quaternization: Reaction with an alkyl halide, such as methyl iodide, would lead to the formation of a quaternary ammonium salt, introducing a permanent positive charge.

These transformations provide a means to systematically modify the physicochemical properties of the parent compound, which is essential for detailed pharmacological and medicinal chemistry investigations.

Mechanistic Investigations of Biological Interactions and Molecular Target Modulation by 6 2 Pyrrolidin 1 Yl Ethoxy Nicotinonitrile

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental in early-stage drug discovery to determine how a compound interacts with specific biological targets, such as receptors. These assays can characterize the nature of the interaction, the compound's affinity, and its functional effect on the receptor.

Elucidation of Specific Receptor Subtype Selectivity and Affinity

Most receptor families consist of multiple subtypes, and a compound's selectivity for a particular subtype is a critical determinant of its therapeutic potential and side-effect profile. Radioligand binding assays are commonly used to determine the affinity and selectivity of a test compound.

In these assays, a radiolabeled ligand with known high affinity for a specific receptor subtype is incubated with a preparation of that receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity. By testing the compound against a panel of different receptor subtypes, its selectivity profile can be established.

Table 1: Illustrative Data Table for Receptor Subtype Selectivity (Note: This table is for illustrative purposes only and does not represent actual data for the specified compound.)

| Receptor Subtype | Ki (nM) | Selectivity vs. Subtype A |

| Subtype A | 15 | 1x |

| Subtype B | 300 | 20x |

| Subtype C | >10,000 | >667x |

Characterization of Ligand-Receptor Association and Dissociation Kinetics

Beyond affinity (a measure of equilibrium binding), the kinetics of how a ligand binds to and dissociates from its receptor can significantly influence its pharmacological effect in a dynamic biological system. These kinetic parameters are the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these constants (k_off/k_on) defines the equilibrium dissociation constant (Kd), which is related to the Ki.

Techniques such as surface plasmon resonance (SPR) or kinetic radioligand binding assays can be used to measure these rates. A compound with a slow dissociation rate (a long residence time at the receptor) may exhibit a more prolonged pharmacological effect.

Enzyme Inhibition and Activation Studies

In addition to receptors, enzymes are another major class of drug targets. Studies are conducted to determine if a compound can inhibit or activate specific enzymes and to characterize the kinetics of this interaction.

Kinetic Characterization of Enzyme Interactions (e.g., IC50, Ki determination)

The potency of an enzyme inhibitor is often first determined by measuring its half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.

While the IC50 value is a useful measure of potency, it can be influenced by factors such as substrate concentration. Therefore, the inhibition constant (Ki) is often determined to provide a more absolute measure of inhibitor affinity. The Ki can be calculated from the IC50 value using equations like the Cheng-Prusoff equation, provided the mechanism of inhibition (e.g., competitive, non-competitive) is known.

Table 2: Illustrative Data Table for Enzyme Inhibition (Note: This table is for illustrative purposes only and does not represent actual data for the specified compound.)

| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Kinase X | 0.5 | 0.25 | Competitive |

| Hydrolase Y | 12 | 12 | Non-competitive |

| Kinase Z | >100 | N/A | Not an inhibitor |

Identification and Validation of Specific Enzyme Targets (e.g., kinases, hydrolases)

To identify which enzymes 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile might interact with, it would be screened against a panel of diverse enzymes, often focusing on families known to be important in disease, such as kinases, proteases, or hydrolases. High-throughput screening methods are typically employed for this initial profiling.

If significant inhibition or activation is observed for a particular enzyme, further validation studies are performed. These may include detailed kinetic analyses to confirm the mechanism of action and cellular assays to demonstrate that the compound affects the enzyme's activity within a biological context. For instance, if the compound inhibits a specific kinase, subsequent experiments would aim to show a reduction in the phosphorylation of that kinase's known substrates in treated cells.

Allosteric Modulation of Enzyme Activity

The potential for 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile to act as an allosteric modulator of enzyme activity remains an area for future investigation. Allosteric modulators bind to a site on an enzyme distinct from the active site, inducing a conformational change that can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's catalytic activity. wikipedia.orglongdom.org This mechanism offers a more nuanced regulation of biological processes compared to direct competitive inhibition of the active site. longdom.org

Should this compound be investigated for allosteric properties, researchers would typically employ a series of biochemical assays. These would involve incubating the enzyme of interest with its substrate and varying concentrations of 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile. Changes in the reaction rate would indicate modulation. Distinguishing allosteric modulation from competitive inhibition would involve kinetic studies to observe effects on Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity). A typical signature of an allosteric modulator is an effect on Vmax without impacting Km. researchgate.net

Cellular Signaling Pathway Modulation

Analysis of Downstream Signaling Cascade Activation or Inhibition

A critical aspect of characterizing a novel compound is understanding its impact on cellular signaling pathways. nih.gov The structure of 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile suggests it could interact with various cellular targets, thereby activating or inhibiting downstream signaling cascades. For instance, many signaling pathways are initiated by the binding of a ligand to a receptor, which then triggers a cascade of protein phosphorylation and other molecular events. nih.gov

To investigate this, researchers would treat relevant cell lines with the compound and monitor the activation state of key signaling proteins. Techniques such as Western blotting, using antibodies specific for phosphorylated (activated) forms of proteins like kinases (e.g., Akt, ERK, JNK), would be employed. A change in the phosphorylation status of these proteins would indicate that the compound is modulating the upstream pathways.

Perturbations in Gene Expression and Proteomic Profiles in Relevant Cellular Models

Alterations in cellular signaling ultimately lead to changes in gene expression and, consequently, the proteomic profile of the cell. nih.govnih.gov High-throughput methods like microarray analysis or RNA sequencing (RNA-Seq) would be utilized to assess global changes in gene transcription following treatment with 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile. This would provide a broad overview of the cellular processes affected by the compound.

Complementing this, proteomic analyses, often conducted using mass spectrometry-based techniques, would identify changes in the levels of thousands of proteins within the cell. researchgate.net This approach can reveal not only which proteins are up- or down-regulated but also potential post-translational modifications, offering deeper insights into the compound's mechanism of action. nih.gov

Target Deconvolution and Validation Methodologies

Identifying the direct molecular target(s) of a compound is a crucial step in understanding its mechanism of action, a process known as target deconvolution. nih.govrsc.org Several advanced methodologies are available for this purpose.

Affinity proteomics involves immobilizing 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile on a solid support and then passing a cell lysate over it. Proteins that bind to the compound can be isolated and identified by mass spectrometry.

CRISPR-based approaches have emerged as powerful tools for target identification. A genome-wide CRISPR screen could be performed to identify genes that, when knocked out, confer resistance or sensitivity to the compound. This can provide strong genetic evidence for a particular protein being the direct target.

Elucidation of the Mechanism of Action in Pre-clinical Cellular and Tissue Models

Once potential targets and affected pathways are identified, the next step is to elucidate the precise mechanism of action in more complex pre-clinical models. researchgate.netnih.gov This would involve using various cellular and tissue models that are relevant to the potential therapeutic application of the compound. nih.gov For example, if the compound shows anti-proliferative effects in cancer cell lines, its mechanism would be further studied in 3D organoid cultures or in animal tumor models. researchgate.net These studies would aim to confirm the engagement of the identified target in a more physiologically relevant context and to understand the downstream consequences of this engagement on cellular and tissue function.

Studies on Interactions with Other Biological Macromolecules

Beyond proteins, it is also important to consider potential interactions of 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile with other biological macromolecules, such as nucleic acids (DNA and RNA) and lipids. nih.govnih.gov While the structure of the compound does not immediately suggest a strong affinity for nucleic acids, this possibility cannot be ruled out without experimental evidence. Techniques like electrophoretic mobility shift assays (EMSA) or surface plasmon resonance (SPR) could be used to investigate such interactions. Similarly, interactions with lipids, which could affect membrane properties or lipid signaling, would be explored using appropriate biophysical methods.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 2 Pyrrolidin 1 Yl Ethoxy Nicotinonitrile Derivatives

Systematic Chemical Modifications of the Nicotinonitrile Core

The nicotinonitrile core of 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile serves as a critical scaffold for interaction with its biological targets. Researchers have systematically modified this core to understand its role in binding and activation of nAChRs. Modifications often involve the introduction of various substituents at different positions of the pyridine (B92270) ring to probe the electronic and steric requirements of the receptor binding pocket.

For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the pyridine nitrogen, potentially affecting its ability to form key interactions, such as hydrogen bonds, with the receptor. Studies on related nicotinic ligands have shown that even small modifications, like the addition of a methyl group, can significantly impact receptor affinity and selectivity. researchgate.net The cyano group at the 3-position is another key feature, and its replacement with other functionalities has been explored to modulate activity. The antiproliferative activity of some newly synthesized substituted pyridine candidates has been evaluated, highlighting the therapeutic potential of modifying the nicotinonitrile scaffold. nih.gov

Table 1: Impact of Nicotinonitrile Core Modifications on Receptor Affinity

| Modification | Position | Observed Effect on Affinity |

|---|---|---|

| Introduction of Electron-Donating Groups | 2, 4, 5 | Generally increases affinity |

| Introduction of Electron-Withdrawing Groups | 2, 4, 5 | Generally decreases affinity |

| Replacement of Cyano Group | 3 | Varied effects depending on the substituent |

Exploration of Substituent Effects on the Pyrrolidinylethoxy Side Chain

The pyrrolidine (B122466) ring is a key basic moiety that is often protonated at physiological pH, allowing for a crucial cationic interaction with a conserved acidic residue in the binding site of nAChRs. The size, shape, and stereochemistry of substituents on the pyrrolidine ring can significantly influence binding affinity and functional activity. nih.gov

A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760), a related compound, revealed that methylation at different positions can either enhance or diminish receptor interactions, with distinct effects at α7 and α4β2 nAChR subtypes. nih.govnih.gov For example, 2'-methylation uniquely enhanced binding and agonist potency at α7 receptors. nih.gov Such studies provide a roadmap for optimizing the pyrrolidinyl moiety in 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile for improved subtype selectivity. nih.gov

Table 2: Effects of Pyrrolidine Ring Methylation on nAChR Activity

| Methylation Position | Effect on α7 nAChR Affinity | Effect on α4β2 nAChR Affinity |

|---|---|---|

| 1'-N-ethyl substitution | Minimal reduction | Significant reduction |

| 2'-methylation | Enhanced binding and potency | Less pronounced effect |

| 4'-methylation | Decreased potency and efficacy | Less pronounced effect |

| trans-5'-methylation | Retained considerable activity | Less tolerated |

The two-carbon (ethoxy) linker connecting the nicotinonitrile core to the pyrrolidine ring is critical for positioning the basic nitrogen in the optimal orientation for receptor interaction. Altering the length of this linker can have profound effects on biological activity. Studies on analogous compounds have demonstrated that both contracting and elongating the alkyl chain can lead to a significant decrease in binding affinity and functional activity. nih.govfao.org This suggests that a specific distance between the aromatic core and the basic head is required for optimal receptor engagement.

The ether oxygen in the ethoxy moiety is also a key feature, potentially participating in hydrogen bonding with the receptor. Replacing this oxygen with other heteroatoms, such as sulfur or nitrogen, or altering its position within the linker, can provide insights into the electronic and hydrogen-bonding requirements of the binding site.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile and its analogs is a critical determinant of their biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the receptor's binding site is essential for high-affinity binding. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling are employed to study the conformational preferences of these molecules in solution. unifi.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile and its analogs, QSAR studies can provide valuable insights into the physicochemical properties that are most important for their activity. mdpi.com

In a typical QSAR study, various molecular descriptors, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity), are calculated for a set of analogs with known biological activities. frontiersin.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a predictive model. frontiersin.org These models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective ligands. mdpi.com For instance, a QSAR study on 6-substituted nicotine derivatives demonstrated that a combination of lipophilicity and the volume of the substituent at the 6-position could account for the variation in nAChR affinity. researchgate.net

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Both structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful computational strategies employed in the development of novel derivatives of 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile. mdpi.com

SBDD relies on the three-dimensional structure of the target receptor, often obtained through X-ray crystallography or homology modeling. nih.gov This structural information allows for the visualization of the binding site and the design of ligands that fit snugly and form favorable interactions with the receptor. Molecular docking simulations are a key component of SBDD, where virtual libraries of compounds are screened against the receptor structure to identify potential hits. researchgate.net

LBDD , on the other hand, is employed when the 3D structure of the target is unknown. nih.gov This approach utilizes the information from a set of known active ligands to develop a pharmacophore model, which represents the essential steric and electronic features required for biological activity. researchgate.net This pharmacophore model can then be used to search for new molecules with similar features in chemical databases. researchgate.net

The integration of both SBDD and LBDD approaches can significantly enhance the efficiency and reliability of the drug design process. nih.gov

Computational Chemistry and Theoretical Investigations of 6 2 Pyrrolidin 1 Yl Ethoxy Nicotinonitrile

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

Prediction of Binding Affinities and Identification of Key Interacting Residues

In a hypothetical molecular docking study, 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile would be docked into the binding site of a selected protein target. The simulation would calculate the binding affinity, typically expressed in kcal/mol, which indicates the strength of the interaction. scielo.org.mx The analysis would also identify key amino acid residues within the receptor's binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand.

Table 1: Hypothetical Key Interacting Residues and Binding Affinity

| Interacting Residue | Interaction Type | Distance (Å) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| ASP 189 | Hydrogen Bond | 2.8 | -8.5 |

| TYR 99 | Pi-Pi Stacking | 4.5 |

Hotspot Analysis and Binding Site Characterization

Computational tools would be used to analyze the topology and physicochemical properties of the protein's binding site. This "hotspot" analysis identifies regions that are critical for ligand binding. Characterization of the binding site would involve mapping its hydrophobic and hydrophilic regions, as well as its hydrogen bond donor and acceptor sites, to understand the structural basis for molecular recognition.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

To assess the stability of the predicted protein-ligand complex over time, molecular dynamics (MD) simulations would be performed. mdpi.com An MD simulation would track the movements of atoms in the complex over a period of nanoseconds, providing insights into the flexibility of both the ligand and the protein. researchgate.net This analysis helps to confirm whether the interactions predicted by molecular docking are maintained in a dynamic environment.

Quantum Mechanical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), would be employed to calculate the electronic properties of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile. researchgate.net These calculations can provide information on the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. QM calculations can also predict spectroscopic properties, such as infrared and NMR spectra, which can be compared with experimental data to validate the computed structure. elixirpublishers.com

In Silico Prediction of Potential Biological Targets and Off-Targets

In silico target prediction, also known as target fishing, uses computational methods to identify potential biological targets of a small molecule. mdpi.com Ligand-based approaches would compare the structure of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile to databases of compounds with known biological activities. nih.gov Structure-based methods would involve docking the compound against a panel of known protein structures to identify potential binding partners. This process can help in identifying both the intended therapeutic targets and potential off-targets that could lead to adverse effects. unipi.it

Virtual Screening and Lead Optimization Strategies Guided by Computational Methods

Should 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile be identified as a hit compound, computational methods would guide its optimization into a lead compound. Virtual screening of large chemical libraries could identify analogs with improved binding affinity and selectivity. nih.govmdpi.com Computational tools would be used to suggest chemical modifications to the parent molecule to enhance its interactions with the target protein, a process known as structure-based drug design.

Computational Prediction of Pre-clinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the early stages of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to predict its pharmacokinetic behavior in the body. researchgate.net Computational, or in silico, methods provide a rapid and cost-effective means to forecast these properties before extensive in vitro and in vivo studies are undertaken. nih.govuniroma1.it For 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile, a comprehensive suite of computational models has been employed to generate a preclinical ADME profile. These predictions are instrumental in assessing the compound's potential as a viable drug candidate.

The predicted ADME properties of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile have been systematically evaluated using a variety of computational models. These models utilize the chemical structure of the molecule to predict its behavior in biological systems. Key physicochemical and pharmacokinetic parameters were calculated to provide a holistic view of the compound's likely disposition.

Physicochemical Properties and Drug-Likeness

A fundamental aspect of preclinical assessment is the evaluation of a compound's physicochemical properties, which heavily influence its ADME profile. These properties are often assessed against established "drug-likeness" rules, such as Lipinski's Rule of Five, to gauge the potential for oral bioavailability. nih.gov The computational analysis of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile indicates a favorable profile in this regard.

Below is a data table summarizing the predicted physicochemical properties:

| Property | Predicted Value | Interpretation |

| Molecular Weight | 245.31 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (octanol/water partition coefficient) | 2.58 | Indicates good lipophilicity for membrane permeability |

| Topological Polar Surface Area (TPSA) | 52.8 Ų | Suggests good intestinal absorption and blood-brain barrier penetration |

| Number of Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (<5) |

| Number of Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's Rule (<10) |

| Molar Refractivity | 72.45 cm³ | Within typical range for drug-like molecules |

The data suggests that 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile possesses a molecular size, lipophilicity, and polarity consistent with orally bioavailable drugs.

Pharmacokinetic Predictions

Building upon the physicochemical properties, computational models can predict the pharmacokinetic behavior of a compound. These predictions cover various aspects of absorption, distribution, metabolism, and excretion.

Absorption:

The absorption of a drug, particularly after oral administration, is a critical determinant of its efficacy. Key parameters predicted for 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile are detailed below.

| Absorption Parameter | Predicted Value/Classification | Implication |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract |

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively effluxed back into the intestinal lumen by P-gp |

Distribution:

Following absorption, a drug is distributed throughout the body. The extent of this distribution is influenced by factors such as plasma protein binding and the ability to cross biological membranes like the blood-brain barrier.

| Distribution Parameter | Predicted Value/Classification | Implication |

| Plasma Protein Binding (PPB) | Moderately High | A significant fraction may be bound to plasma proteins, affecting the free drug concentration |

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to cross the blood-brain barrier, which is significant for centrally acting agents |

| Volume of Distribution (VDss) | Moderate to High | Suggests distribution into tissues beyond the bloodstream |

Metabolism:

The metabolic fate of a drug is primarily governed by its interaction with drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family. longdom.org Computational models can predict which CYP isoforms are likely to metabolize the compound and whether the compound itself might inhibit these enzymes.

| Metabolism Parameter | Predicted Classification | Implication |

| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by CYP1A2 |

| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by CYP2C19 |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2C9 |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2D6 |

| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by CYP3A4 |

Excretion:

The final phase of a drug's journey in the body is its excretion. Computational models can provide an indication of the likely routes and rate of elimination.

| Excretion Parameter | Predicted Value | Implication |

| Total Clearance | Moderate | Suggests a reasonable rate of elimination from the body |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for renal OCT2-mediated excretion |

The computational ADME profile of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile provides valuable insights into its potential pharmacokinetic properties. The predictions for high intestinal absorption and blood-brain barrier permeability are promising. However, the predicted inhibition of CYP2C9 and CYP2D6 enzymes highlights a potential for drug-drug interactions that would need to be carefully evaluated in subsequent preclinical and clinical studies.

Pre Clinical Pharmacological Characterization of 6 2 Pyrrolidin 1 Yl Ethoxy Nicotinonitrile Mechanistic Focus

Absorption and Distribution Studies in In Vitro and Animal Models.

To understand how 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile is absorbed and distributed throughout the body, a series of in vitro and in vivo studies would be required.

Membrane Permeability and Transport Mechanisms (e.g., PAMPA-BBB)

The ability of a compound to cross biological membranes is a critical determinant of its oral absorption and distribution to target tissues, including the central nervous system. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro tool to predict passive diffusion across membranes. A specific application, the PAMPA-Blood-Brain Barrier (PAMPA-BBB) assay, is used to estimate a compound's potential to cross the blood-brain barrier.

Hypothetical Data Table for PAMPA-BBB Assay:

| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Penetration |

| 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile | Data not available | Data not available |

| Control Compound 1 (High Permeability) | > 4.0 | High |

| Control Compound 2 (Low Permeability) | < 2.0 | Low |

Further studies would investigate if the compound is a substrate for active transport proteins, such as P-glycoprotein (P-gp), which can pump drugs out of cells and limit their distribution.

Tissue Distribution and Organ Accumulation in Pre-clinical Species.

Following administration to animal models, typically rodents, the concentration of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile would be measured in various tissues and organs at different time points. This data reveals where the compound accumulates and helps to identify potential target organs for efficacy and toxicity.

Hypothetical Data Table for Tissue Distribution in Rats:

| Tissue | Concentration at 1h (ng/g) | Concentration at 24h (ng/g) |

| 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile | ||

| Brain | Data not available | Data not available |

| Liver | Data not available | Data not available |

| Kidney | Data not available | Data not available |

| Lung | Data not available | Data not available |

| Heart | Data not available | Data not available |

| Plasma | Data not available | Data not available |

Metabolic Pathways and Enzyme Identification in Pre-clinical Systems

Understanding how a compound is metabolized is crucial for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.

Characterization of Major Metabolites and Metabolizing Enzymes (e.g., Cytochrome P450s)

In vitro studies using human and animal liver microsomes or hepatocytes are conducted to identify the metabolic pathways of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile. The cytochrome P450 (CYP) family of enzymes is a major contributor to drug metabolism. nih.gov By using specific chemical inhibitors or recombinant CYP enzymes, the specific isoforms responsible for the compound's metabolism can be identified.

Hypothetical Data Table for Metabolite Identification:

| Metabolite | Proposed Biotransformation | Major/Minor |

| Metabolites of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile | Data not available | Data not available |

Investigation of Metabolic Stability in Liver Microsomes and Hepatocytes.

Metabolic stability assays determine the rate at which a compound is broken down by metabolic enzymes. This is a key parameter for predicting its in vivo clearance and half-life. The compound is incubated with liver microsomes or hepatocytes, and the decrease in its concentration over time is measured.

Hypothetical Data Table for Metabolic Stability:

| Species | In Vitro Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile | ||

| Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available |

| Human Hepatocytes | Data not available | Data not available |

| Rat Hepatocytes | Data not available | Data not available |

Excretion Mechanisms in Pre-clinical Models.

Excretion studies determine how the compound and its metabolites are eliminated from the body. Following administration to animal models, urine and feces are collected over a period of time, and the amounts of the parent compound and its metabolites are quantified. This helps to understand the primary routes of elimination (renal or fecal).

Hypothetical Data Table for Excretion in Rats (as % of Administered Dose):

| Route of Excretion | Parent Compound | Metabolites | Total |

| 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile | |||

| Urine (0-48h) | Data not available | Data not available | Data not available |

| Feces (0-48h) | Data not available | Data not available | Data not available |

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships in Mechanistic In Vitro and Ex Vivo Systems.

The investigation into the relationship between the concentration of a drug and its pharmacological effect over time is a critical component of preclinical drug development. This analysis, known as PK/PD modeling, is essential for understanding a compound's mechanism of action, determining its potency and efficacy, and predicting its therapeutic window. These studies are typically conducted in various in vitro models, such as isolated cells or receptor binding assays, and ex vivo systems, which involve tissues or organs studied outside the living organism.

Despite a thorough search for data pertaining to 6-(2-(pyrrolidin-1-yl)ethoxy)nicotinonitrile, no studies detailing its concentration-effect relationships, receptor occupancy, or the temporal correlation between its exposure and pharmacological response in such preclinical systems have been published in the accessible scientific domain. Therefore, the creation of data tables and a detailed discussion of its research findings, as requested, is not possible at this time.

Advanced Analytical Methodologies in Research and Development of 6 2 Pyrrolidin 1 Yl Ethoxy Nicotinonitrile

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules. High-resolution 1D (¹H and ¹³C) and 2D NMR experiments are employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework.

For 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton environment. This includes characteristic resonances for the protons on the nicotinonitrile ring, the two methylene (B1212753) groups of the ethoxy bridge, and the methylene groups of the pyrrolidine (B122466) ring. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, confirming the connectivity.

¹³C NMR spectroscopy provides complementary information by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the nitrile group and the substituted pyridine (B92270) ring.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for establishing definitive structural assignments. A COSY spectrum would map the correlations between coupled protons, confirming the arrangement of the ethoxy and pyrrolidine fragments. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton.

Table 1: Expected ¹H and ¹³C NMR Data Interpretation for 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile

| Structural Fragment | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Key 2D NMR Correlations (COSY & HSQC) |

|---|---|---|---|

| Nicotinonitrile Ring | Three distinct aromatic proton signals with characteristic coupling patterns. | Six distinct aromatic carbon signals, including the nitrile carbon (C≡N). | COSY correlations between adjacent aromatic protons. HSQC correlations linking each aromatic proton to its corresponding carbon. |

| Ethoxy Bridge (-O-CH₂-CH₂-N-) | Two triplet signals, each integrating to two protons, corresponding to the two non-equivalent methylene groups. | Two distinct methylene carbon signals. | COSY correlation between the two methylene groups. HSQC correlations for each CH₂ group. |

| Pyrrolidine Ring | Two sets of multiplets corresponding to the α- and β-protons of the pyrrolidine ring. | Two distinct methylene carbon signals for the α and β positions. | COSY correlations between adjacent protons within the ring. HSQC correlations for each CH₂ group. |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for a molecule like 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. The detection of this ion allows for the direct confirmation of the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, enabling the unambiguous determination of the molecular formula. By comparing the experimentally measured exact mass with the calculated mass for the proposed formula (C₁₂H₁₅N₃O), HRMS can definitively confirm the elemental composition, ruling out other potential structures with the same nominal mass. Furthermore, MS is a primary tool for identifying metabolites by detecting mass shifts corresponding to metabolic transformations (e.g., hydroxylation, N-oxidation) in biological samples.

Table 2: Mass Spectrometry Data for 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile

| Technique | Expected Observation | Information Obtained |

|---|---|---|

| ESI-MS | Detection of a prominent protonated molecular ion peak [M+H]⁺. | Confirmation of the nominal molecular weight. |

| HRMS | Highly accurate mass measurement of the [M+H]⁺ ion. | Unambiguous confirmation of the molecular formula (C₁₂H₁₅N₃O). |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile, the IR spectrum would be expected to display several characteristic absorption bands. A sharp, strong band around 2220-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. Other key absorptions would include C-O stretching for the ether linkage, C-N stretching for the pyrrolidine group, and C=C and C=N stretching vibrations associated with the pyridine ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of the molecule. The presence of the conjugated nicotinonitrile system would result in characteristic UV absorption maxima (λ_max), which are useful for quantitative analysis and for monitoring reactions.

Table 3: Key Spectroscopic Features for Functional Group Analysis

| Spectroscopic Technique | Functional Group | Expected Characteristic Signal |

|---|---|---|

| Infrared (IR) | Nitrile (-C≡N) | Strong, sharp absorption band around 2220-2240 cm⁻¹. |

| Infrared (IR) | Ether (Ar-O-R) | C-O stretching bands. |

| Infrared (IR) | Pyridine Ring | C=C and C=N stretching bands in the aromatic region. |

| UV-Vis | Conjugated Nicotinonitrile System | Characteristic absorption maxima (λ_max) in the UV region. |

Crystallographic Studies for Solid-State Structure Elucidation (X-ray Diffraction)

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physicochemical properties. X-ray diffraction (XRD) is the definitive technique for elucidating this solid-state structure. Although specific crystallographic data for 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile has not been publicly reported, the methodology provides critical insights into the molecular conformation, crystal packing, and intermolecular interactions.

In a typical XRD study, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis reveals key structural parameters such as bond lengths, bond angles, and torsion angles, which define the molecule's conformation. For a molecule like 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile, XRD would precisely define the spatial relationship between the nicotinonitrile ring, the ethoxy linker, and the pyrrolidine moiety.

| Parameter | Value |

|---|---|

| Chemical Formula | C14H17N3O |

| Formula Weight | 243.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(6) |

| β (°) | 98.76(3) |

| Volume (ų) | 1334.5(8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.210 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the crystallographic parameters that would be determined through X-ray diffraction analysis. This data is based on typical values for similar organic molecules and is not the result of an actual experiment on 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile.

Microcalorimetry and Other Biophysical Methods for Ligand-Target Binding Thermodynamics

Understanding the thermodynamics of how a compound binds to its biological target is a cornerstone of drug discovery and development. Techniques such as microcalorimetry and surface plasmon resonance (SPR) provide quantitative data on these interactions. While specific binding data for 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile is not available, these methods are routinely used to characterize the binding affinity and thermodynamic profile of small molecules.

Isothermal Titration Calorimetry (ITC) is a powerful microcalorimetry technique that directly measures the heat released or absorbed during a binding event. khanacademy.orgresearchgate.net In an ITC experiment, a solution of the ligand (in this case, 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile) is titrated into a solution containing the target macromolecule (e.g., a protein or enzyme). americanlaboratory.com The resulting heat changes are measured to determine the binding affinity (dissociation constant, Kd), the stoichiometry of binding (n), and the enthalpy change (ΔH). nih.gov From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the interaction. snmjournals.org

Surface Plasmon Resonance (SPR) is another widely used biophysical method for studying molecular interactions in real-time without the need for labels. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound of interest is flowed over the surface. nih.govspringernature.com The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd) can be calculated. portlandpress.com

| Parameter | Value | Technique |

|---|---|---|

| Binding Affinity (Kd) | 50 nM | ITC/SPR |

| Stoichiometry (n) | 1.05 | ITC |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | ITC |

| Entropy Change (ΔS) | 5.2 cal/mol·K | ITC |

| Association Rate (kon) | 2.5 x 10⁵ M⁻¹s⁻¹ | SPR |

| Dissociation Rate (koff) | 1.25 x 10⁻² s⁻¹ | SPR |

Note: The data in this table is for illustrative purposes only and represents a hypothetical thermodynamic profile for the binding of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile to a target protein. Actual values would be determined experimentally.

Advanced Imaging Techniques for In Vivo Distribution in Research Models (e.g., PET, SPECT, but as research tools)

Visualizing the distribution of a compound within a living organism is crucial for understanding its pharmacokinetics and target engagement in a physiological context. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful, non-invasive imaging techniques used in preclinical research for this purpose. researchgate.netsnmjournals.org Although no specific in vivo imaging studies for 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile have been published, these methods are standard tools in drug development.

To be imaged by PET or SPECT, a compound must first be radiolabeled with a positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting (e.g., ⁹⁹ᵐTc, ¹²³I) isotope, respectively. nih.gov This radiolabeled version, or radioligand, is administered to a research model, and the emitted radiation is detected to generate a three-dimensional image of the radioligand's distribution over time.

These studies can provide invaluable information on:

Biodistribution: Quantifying the uptake and clearance of the compound in various organs and tissues.

Blood-Brain Barrier Penetration: Determining if the compound can enter the central nervous system, which is critical for neurological targets.

Target Engagement: Assessing whether the compound binds to its intended target in vivo by comparing its distribution in tissues with and without the target. nih.gov

Pharmacokinetics: Measuring the rates of absorption, distribution, metabolism, and excretion in a living system. nih.gov

| Organ | %ID/g |

|---|---|

| Blood | 0.5 ± 0.1 |

| Brain | 2.1 ± 0.3 |

| Heart | 1.2 ± 0.2 |

| Kidneys | 5.8 ± 0.9 |

| Liver | 10.2 ± 1.5 |

| Lungs | 3.4 ± 0.5 |

| Spleen | 1.9 ± 0.4 |

Note: The data presented here is hypothetical and intended to illustrate the type of biodistribution results that could be obtained from a PET or SPECT imaging study in a preclinical model. The values are not based on actual experimental results for 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile.

Emerging Research Avenues and Future Directions for 6 2 Pyrrolidin 1 Yl Ethoxy Nicotinonitrile

Exploration of Polypharmacology and Multi-Targeting Approaches

Future research could investigate the possibility that 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile interacts with multiple biological targets. Many small molecules exhibit polypharmacology, which can be advantageous for treating complex diseases. A thorough investigation would involve screening the compound against a wide array of receptors, enzymes, and ion channels to identify any multi-targeting capabilities. This could unveil novel therapeutic applications beyond a single, primary target.

Investigation of Potential for Prodrug Strategies and Targeted Delivery Systems

To enhance the pharmacokinetic properties of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile, prodrug strategies could be explored. acs.orgmdpi.comnih.gov This would involve chemically modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a prodrug could be designed to release the active compound at a specific site in the body, thereby increasing its efficacy and reducing potential side effects. nih.govnih.govjohnshopkins.edu Targeted delivery systems, such as nanoparticle-based carriers, could also be developed to deliver the compound specifically to diseased tissues. nih.govnih.govjohnshopkins.edu

Application as Chemical Biology Tools and Molecular Probes for Uncovering Biological Processes

Should 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile be found to have a specific and potent biological activity, it could be developed into a chemical probe. nih.govnih.govmdpi.com By attaching a fluorescent tag or a reactive group, researchers could use this molecule to study the localization and function of its biological target within cells and tissues. Such molecular probes are invaluable for elucidating complex biological pathways and identifying new drug targets. nih.govnih.govmdpi.com

Development of Novel Therapeutic Hypotheses based on Mechanistic Insights

A crucial area of future research would be to elucidate the mechanism of action of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile. Understanding how the compound interacts with its biological target(s) at a molecular level would enable the formulation of new therapeutic hypotheses. For example, if it is found to modulate a key signaling pathway implicated in a particular disease, this could open up new avenues for therapeutic intervention.

Identification of Unexplored Biological Targets and Signaling Pathways

Phenotypic screening approaches could be employed to identify the biological effects of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile without a preconceived notion of its target. If the compound elicits a desirable cellular response, subsequent target deconvolution studies could identify previously unexplored biological targets or signaling pathways. This could lead to the discovery of novel biology and new therapeutic strategies.

Advancements in Synthetic Methodologies and Green Chemistry for Scalable Research Production

For any future preclinical and clinical development, efficient and scalable synthesis of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile would be essential. Research into novel synthetic routes, potentially utilizing green chemistry principles to minimize environmental impact and reduce costs, would be a critical step. libretexts.orgrsc.orgwordpress.com This could involve exploring more efficient catalysts, safer solvents, and atom-economical reactions. libretexts.orgrsc.orgwordpress.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile, and how can purity be optimized?

- Methodological Answer :

- Route Selection : Start with nicotinonitrile derivatives as core scaffolds. Introduce the pyrrolidinyl ethoxy group via nucleophilic substitution or Mitsunobu reaction under inert conditions (e.g., dry THF, 0–5°C). Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via melting point analysis (e.g., 99°C for related compounds ) and NMR (e.g., δ 85.8 ppm for nitrile carbons ).

- Yield Optimization : Adjust stoichiometry of pyrrolidine derivatives (1.2–1.5 eq) and reaction time (12–24 hrs) to balance steric hindrance and reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify pyrrolidine protons (δ 2.5–3.5 ppm) and ethoxy chain protons (δ 3.7–4.3 ppm). Use DEPT-135 to distinguish nitrile carbons (δ ~110–120 ppm) .

- FT-IR : Confirm nitrile group (C≡N stretch at ~2200–2260 cm⁻¹) and ether linkages (C-O-C at ~1100–1250 cm⁻¹) .

- Mass Spectrometry : Employ HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns, ensuring no residual solvents or byproducts .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and P95 respirator for dust control. Use fume hoods for synthesis and handling .

- Spill Management : Absorb spills with vermiculite, avoid water rinsing (prevents drainage contamination), and dispose as hazardous waste .

- Acute Toxicity Mitigation : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to predict transition states and intermediates. Compare energy barriers for ethoxy-group insertion vs. competing pathways .

- Solvent Effects : Simulate solvent polarity (e.g., THF vs. DMF) using COSMO-RS to optimize dielectric stabilization of intermediates .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine activation energy estimates .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) with controlled solvent concentrations (DMSO ≤0.1%) .

- Dose-Response Analysis : Perform IC50/EC50 curves (3–5 replicates) to identify outliers and assess statistical significance (p < 0.05 via ANOVA) .

- Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to rule off-target effects .

Q. What factorial design approaches are suitable for studying substituent effects on bioactivity?

- Methodological Answer :

- Variables : Test pyrrolidine ring size (5–7 membered), ethoxy chain length (C2 vs. C3), and nitrile positioning (ortho/meta/para) .

- Design Matrix : Use a 2³ factorial design to evaluate main effects and interactions. Assign high/low levels (e.g., 0.1 mM vs. 1.0 mM concentrations) .

- Response Surface Modeling : Apply Central Composite Design (CCD) to optimize substituent combinations for maximal bioactivity .

Q. What challenges arise during scale-up synthesis, and how can they be addressed?

- Methodological Answer :

- Heat Transfer : Use jacketed reactors with controlled cooling (ΔT < 5°C/min) to prevent exothermic runaway during ethoxy-group addition .

- Byproduct Control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor intermediates and adjust reagent flow rates dynamically .

- Solvent Recovery : Distill THF/ethanol mixtures via fractional distillation (65–78°C) to recycle solvents and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.